3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one is a complex organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a pyranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride, and the process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced intermediates.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one involves its interaction with molecular targets through its functional groups. The carbonyl and phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity, making it a versatile molecule in different applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural framework but differ in the substituents on the phenyl rings.
Pyranone derivatives: Compounds with variations in the substituents on the pyranone core.
Uniqueness
3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one is unique due to its specific combination of benzoyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
678171-35-2 |
---|---|
Molecular Formula |
C35H28O4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
3,5-bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)pyran-4-one |
InChI |
InChI=1S/C35H28O4/c1-21-5-13-25(14-6-21)31(36)29-33(38)30(32(37)26-15-7-22(2)8-16-26)35(28-19-11-24(4)12-20-28)39-34(29)27-17-9-23(3)10-18-27/h5-20H,1-4H3 |
InChI Key |
QSIUDZXCOGVKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=C(C=C3)C)C(=O)C4=CC=C(C=C4)C)C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.